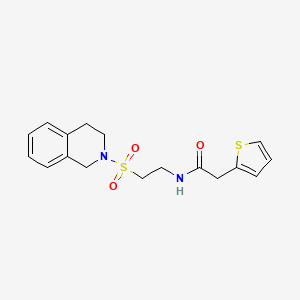
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by a dihydroisoquinoline, sulfonyl, ethyl, and thiophene components
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions:
Preparation of 3,4-dihydroisoquinoline: : Starting from a simple benzylamine precursor, cyclization under acidic conditions can afford the dihydroisoquinoline core.
Sulfonylation: : Introduction of the sulfonyl group can be achieved by reacting the dihydroisoquinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Ethylation: : Subsequent reaction with an ethyl halide under nucleophilic substitution conditions.
Acetamide formation: : Coupling the intermediate with thiophene-2-carboxylic acid under amide coupling conditions, such as with EDCI and HOBt, completes the molecule.
Industrial Production Methods: Scaling up requires robust methods:
Continuous-flow reactors for sulfonylation, ensuring controlled temperature and reaction times.
Use of automated parallel synthesizers for optimizing amide coupling conditions.
Purification by preparative HPLC or crystallization ensures the compound’s purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at the thiophene ring to form thiophene-S-oxides.
Reduction: : The sulfonyl group may be reduced to a sulfoxide or sulfide under strong reducing agents.
Substitution: : The ethyl group can be replaced via SN2 reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Using mCPBA (meta-Chloroperbenzoic acid) in dichloromethane.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF.
Substitution: : Sodium hydride (NaH) in DMF with the nucleophile.
Major Products Formed
Thiophene-S-oxides
Sulfoxide and sulfide derivatives
Various substituted derivatives at the ethyl group position.
科学研究应用
Chemistry
As a synthetic intermediate in the preparation of more complex organic molecules.
Used as a ligand in catalysis due to its heterocyclic nature and sulfonamide group.
Biology
Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Explored for its therapeutic potential in treating diseases due to its bioactive sulfonyl group and heterocyclic scaffold.
Industry
As a precursor in the manufacture of specialty chemicals and advanced materials.
Potential use in the synthesis of novel polymers and electronic materials.
作用机制
The compound exhibits its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : The sulfonyl group acts as an electrophile, forming covalent bonds with active site residues in enzymes.
Pathways Involved: : Disruption of enzymatic pathways critical for cell survival or replication, especially in pathogenic organisms.
相似化合物的比较
Compared to other sulfonyl-containing heterocycles, this compound stands out for its:
Unique Combination: : Merging a dihydroisoquinoline core with a thiophene ring provides a distinctive set of chemical properties.
Increased Bioactivity: : Enhanced potential in biological systems due to the unique spatial arrangement and electronic effects.
Similar Compounds
N-(2-(morpholino)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)ethyl)-2-(thiophen-2-yl)acetamide
Each has variations in the amine or heterocyclic component, leading to different properties and applications.
There we have it: a comprehensive exploration of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide. What part of this compound fascinates you the most?
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(12-16-6-3-10-23-16)18-8-11-24(21,22)19-9-7-14-4-1-2-5-15(14)13-19/h1-6,10H,7-9,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGYYOXAUUOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
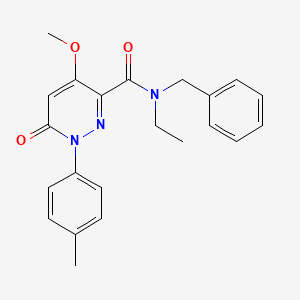
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)
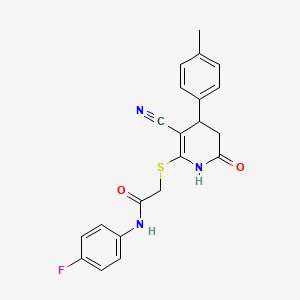
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2536789.png)

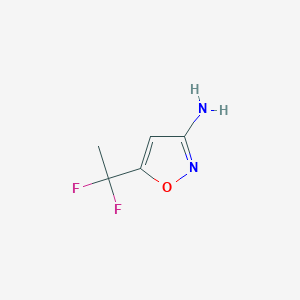
![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)
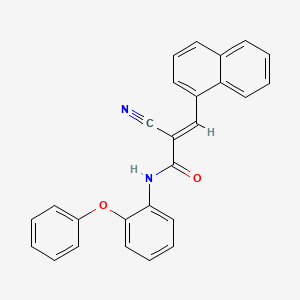
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2536801.png)
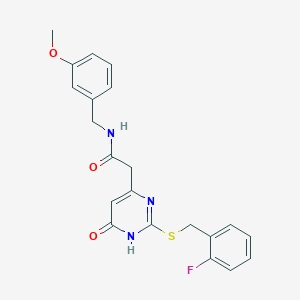
![4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536807.png)

